1-Benzoyl-2-fluorosulfonyloxy-4-methoxybenzene
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Overview
Description
“1-Benzoyl-2-fluorosulfonyloxy-4-methoxybenzene” is an organic compound containing a benzene ring. The name suggests it has a benzoyl group (a benzene ring attached to a carbonyl), a fluorosulfonyloxy group (a sulfur atom bonded to an oxygen and a fluorine atom), and a methoxy group (an oxygen atom bonded to a methyl group) attached to the benzene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group to the benzene ring. The exact methods would depend on the specific reactions used to introduce each group. Common reactions for introducing such groups include electrophilic aromatic substitution, nucleophilic aromatic substitution, and various coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring with the aforementioned functional groups attached. The exact spatial arrangement of these groups would depend on the specific locations (ortho, meta, or para) of the substitutions on the benzene ring .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the electron-donating and electron-withdrawing effects of the attached functional groups. For example, the methoxy group is an electron-donating group and could potentially activate the benzene ring towards electrophilic aromatic substitution. On the other hand, the benzoyl and fluorosulfonyloxy groups are electron-withdrawing and could deactivate the ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and its spectral properties (IR, UV-Vis, NMR, etc.) .Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a pharmaceutical, its mechanism of action would depend on its interactions with biological molecules. If it’s used as a catalyst or a reagent in a chemical reaction, its mechanism of action would involve its chemical reactivity .
Safety and Hazards
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, reactivity, and potential applications. This could include developing more efficient synthesis methods, studying its reactivity under various conditions, and exploring its potential uses in areas such as pharmaceuticals, materials science, or catalysis .
Properties
IUPAC Name |
1-benzoyl-2-fluorosulfonyloxy-4-methoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO5S/c1-19-11-7-8-12(13(9-11)20-21(15,17)18)14(16)10-5-3-2-4-6-10/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHOEILKLTXDFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)OS(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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